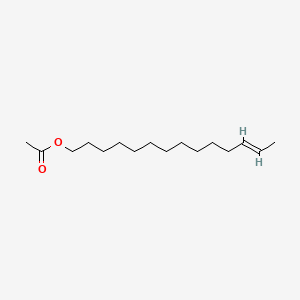![molecular formula C44H87NO3 B1237520 (Z)-N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]hexacos-17-enamide](/img/structure/B1237520.png)
(Z)-N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]hexacos-17-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]hexacos-17-enamide, also known as N-17Z-hexacosenoyl-sphinganine, is a ceramide. Ceramides are a class of sphingolipids, which are lipids containing a backbone of sphingoid bases such as sphingosine or sphinganine. These compounds play crucial roles in cellular signaling and structural integrity of cell membranes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ceramides typically involves the condensation of serine and palmitoyl-CoA, followed by reduction to produce sphinganine. This sphinganine can then be N-acylated with a fatty acid derivative, such as hexacosenoyl-CoA, to form (Z)-N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]hexacos-17-enamide .
Industrial Production Methods
Industrial production of ceramides often employs biotechnological methods, including fermentation and enzymatic synthesis, to achieve high yields and purity. These methods are optimized for large-scale production and involve the use of specific enzymes to catalyze the necessary reactions .
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]hexacos-17-enamide can undergo various chemical reactions, including:
Oxidation: Ceramides can be oxidized to form ceramide-1-phosphate.
Reduction: Reduction reactions can convert ceramides to dihydroceramides.
Substitution: Substitution reactions can occur at the amide or hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. These reactions typically occur under mild to moderate conditions to preserve the integrity of the ceramide structure .
Major Products
The major products formed from these reactions include ceramide-1-phosphate, dihydroceramides, and various substituted ceramides, each with distinct biological activities and functions .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Z)-N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]hexacos-17-enamide is used as a model compound to study the behavior of sphingolipids in various chemical environments. It helps in understanding the reactivity and stability of ceramides under different conditions.
Biology
In biological research, this compound is studied for its role in cellular signaling pathways. It is involved in processes such as apoptosis, cell differentiation, and inflammation. Researchers use this compound to investigate the mechanisms by which ceramides influence these cellular processes.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Elevated levels of certain ceramides have been linked to cardiovascular diseases, making them potential biomarkers for diagnosis and targets for treatment.
Industry
In the industrial sector, ceramides are used in the formulation of skincare products due to their ability to restore and maintain the skin barrier. This compound is particularly valued for its moisturizing and protective properties.
Wirkmechanismus
(Z)-N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]hexacos-17-enamide exerts its effects by interacting with specific molecular targets and pathways within cells. It is known to modulate the activity of enzymes involved in sphingolipid metabolism, such as sphingomyelinases and ceramidases. These interactions influence the levels of various sphingolipid metabolites, which in turn regulate cellular processes like apoptosis and inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cer(d181/160): Another ceramide with a different fatty acid chain length.
Cer(d181/180): A ceramide with a saturated fatty acid chain.
Cer(d181/241): A ceramide with a longer unsaturated fatty acid chain.
Uniqueness
(Z)-N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]hexacos-17-enamide is unique due to its specific fatty acid composition, which influences its physical properties and biological activities. The presence of the 17Z double bond in the fatty acid chain imparts distinct structural characteristics that affect its interaction with cellular membranes and proteins .
Eigenschaften
Molekularformel |
C44H87NO3 |
|---|---|
Molekulargewicht |
678.2 g/mol |
IUPAC-Name |
(Z)-N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]hexacos-17-enamide |
InChI |
InChI=1S/C44H87NO3/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-25-26-28-30-32-34-36-38-40-44(48)45-42(41-46)43(47)39-37-35-33-31-29-27-16-14-12-10-8-6-4-2/h17-18,42-43,46-47H,3-16,19-41H2,1-2H3,(H,45,48)/b18-17-/t42-,43+/m0/s1 |
InChI-Schlüssel |
CTSPXOBSUIWAAB-SNMLQRCYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(C(CO)NC(=O)CCCCCCCCCCCCCCCC=CCCCCCCCC)O |
Isomerische SMILES |
CCCCCCCCCCCCCCC[C@H]([C@H](CO)NC(=O)CCCCCCCCCCCCCCC/C=C\CCCCCCCC)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(C(CO)NC(=O)CCCCCCCCCCCCCCCC=CCCCCCCCC)O |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


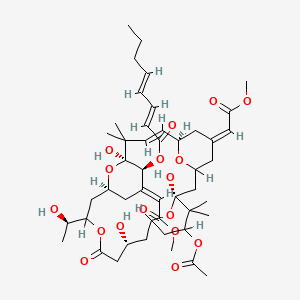

![(E)-methyl-oxido-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxymethylimino]azanium](/img/structure/B1237440.png)
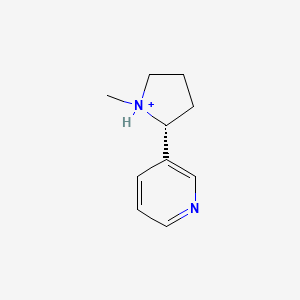
![5-[2-(4-Methoxyphenyl)ethenyl]benzene-1,3-diol](/img/structure/B1237444.png)


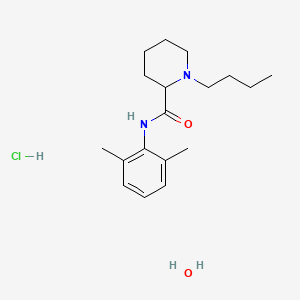
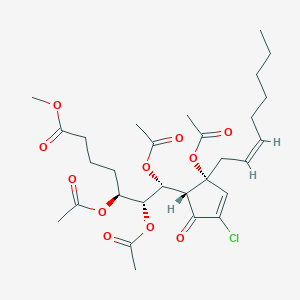
![N-[[4-(dimethylamino)phenyl]methyl]-2-[methyl(8-quinolinylsulfonyl)amino]acetamide](/img/structure/B1237452.png)


![3-[[5-Methyl-2-(1-methylethyl)cyclohexyl]oxy]propane-1,2-diol](/img/structure/B1237459.png)
